molecular formula C15H19NO4 B8148085 (S)-{[(benzyloxy)carbonyl]amino}(cyclopentyl)acetic acid

(S)-{[(benzyloxy)carbonyl]amino}(cyclopentyl)acetic acid

Cat. No.: B8148085
M. Wt: 277.31 g/mol
InChI Key: ZNNWZVGXYINMGN-ZDUSSCGKSA-N
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Description

(S)-{[(benzyloxy)carbonyl]amino}(cyclopentyl)acetic acid is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a cyclopentyl group attached to an acetic acid moiety, with a benzyloxycarbonyl-protected amino group. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-{[(benzyloxy)carbonyl]amino}(cyclopentyl)acetic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of the Cyclopentyl Group: The cyclopentyl group is introduced through a series of reactions, often starting from cyclopentanone or cyclopentanol.

    Coupling Reaction: The protected amino acid is coupled with the cyclopentyl group using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Deprotection: The final step involves the removal of the Cbz protecting group under acidic or hydrogenolytic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is crucial to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction of the benzyloxycarbonyl group can yield the free amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Free amine.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

(S)-{[(benzyloxy)carbonyl]amino}(cyclopentyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-{[(benzyloxy)carbonyl]amino}(cyclopentyl)acetic acid depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chiral center can influence the binding affinity and specificity towards these targets, leading to desired pharmacological effects.

Comparison with Similar Compounds

    (2R)-2-{[(benzyloxy)carbonyl]amino}-2-cyclopentylacetic acid: The enantiomer of the target compound with different stereochemistry.

    (2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclohexylacetic acid: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    (2S)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetic acid: Similar structure but with a phenyl group instead of a cyclopentyl group.

Uniqueness: The uniqueness of (S)-{[(benzyloxy)carbonyl]amino}(cyclopentyl)acetic acid lies in its specific chiral configuration and the presence of the cyclopentyl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2S)-2-cyclopentyl-2-(phenylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(18)13(12-8-4-5-9-12)16-15(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,19)(H,17,18)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNWZVGXYINMGN-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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